The compound 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities, including antibacterial and antifungal properties. This specific oxadiazole derivative combines the oxadiazole moiety with a 2-methylindoline group, potentially enhancing its pharmacological profile. The oxadiazole ring is characterized by its nitrogen and oxygen atoms, which contribute to the compound's reactivity and biological activity.
This compound belongs to the broader classification of heterocyclic compounds, specifically within the oxadiazole derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their ring(s). The 1,3,4-oxadiazole structure is particularly noted for its applications in medicinal chemistry due to its ability to interact with biological targets effectively.
The synthesis of 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves several key steps:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) and purification methods (e.g., recrystallization) are crucial for optimizing yield and purity.
The molecular formula for this compound can be represented as . Key structural features include:
The chemical reactivity of 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole can be influenced by its functional groups. Potential reactions include:
Technical details regarding reaction conditions (e.g., catalysts, solvents) are essential for understanding these processes.
The mechanism of action for compounds like 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves interaction with biological targets such as enzymes or receptors.
Data from biological assays can provide insights into the efficacy and specificity of this compound against various pathogens or cancer cell lines.
Key physical properties include:
Chemical properties encompass:
Relevant analyses such as NMR spectroscopy and mass spectrometry are crucial for confirming these properties.
The applications of 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole span various fields:
The 1,3,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen atom and two nitrogen atoms within a conjugated diene system. This architecture confers exceptional physicochemical properties critical for drug design. The ring exhibits low electron density due to the electron-withdrawing nitrogen atoms, resulting in weak basicity (pKa ~ -3.6) and significant metabolic stability against enzymatic degradation. Its calculated resonance energy of 167.4 kJ/mol contributes to remarkable thermal stability, particularly with substitutions at the C2 position [9] [10].
Functionally, the 1,3,4-oxadiazole serves as a versatile bioisostere, effectively mimicking ester, carbamate, or amide functionalities while enhancing pharmacokinetic profiles. The oxygen and nitrogen atoms facilitate hydrogen bonding with biological targets, while the planar, aromatic structure enables π-π stacking interactions with protein residues. This scaffold significantly modulates lipophilicity; for instance, the LogP value of unsubstituted 1,3,4-oxadiazole is 0.88, but incorporation of aryl substituents at C2/C5 increases lipophilicity (LogP 2.5–4.0), promoting transmembrane permeability. In antiparasitic agents, this property enables blood-brain barrier penetration, as demonstrated by oxadiazole derivative 19 (BBB score > 7.0 in predictive models) [7].
Table 1: Target Interactions Enabled by 1,3,4-Oxadiazole Derivatives
Biological Target | Interaction Type | Biological Consequence | Example Compound |
---|---|---|---|
Tyrosine Kinases (EGFR) | Hydrogen bonding via ring N | Inhibition of cancer proliferation | Compound 4 [3] |
Thymidylate Synthase | π-Stacking with aromatic rim | Disruption of nucleotide synthesis | Compound 3b [3] |
Histone Deacetylases (HDAC) | Coordination with Zn²⁺ ion | Epigenetic modulation | --- [6] |
Peptide Deformylase | Chelation of Fe²⁺ cofactor | Inhibition of bacterial protein maturation | --- [4] |
The scaffold's metal-chelating capacity is exemplified in its inhibition of metalloenzymes. In peptide deformylase (PDF), the oxadiazole nitrogen coordinates with the Fe²⁺ ion at the active site, disrupting bacterial protein maturation (IC₅₀ values: 1.95–4.24 µM) [4]. Similarly, derivatives inhibit histone deacetylases via zinc ion chelation, altering gene expression in cancer cells [6].
Bioactivity in 2,5-disubstituted-1,3,4-oxadiazoles is exquisitely sensitive to electronic and steric perturbations at the C2 and C5 positions. Systematic studies reveal that electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) differentially influence target engagement and cellular potency.
Table 2: Impact of C2/C5 Substituents on Biological Activities in Analogous Derivatives
C5 Substituent | C2 Substituent | Key Property Change | Biological Activity Shift |
---|---|---|---|
4-Pyridyl | 2-(Phenylthiomethyl)phenyl | Enhanced solubility | ↑ Cytotoxicity (MDA-MB-231 IC₅₀ < 10µM) [2] |
Phenyl | o-Hydroxyphenyl | H-bond donation capacity | ↑ α-Glucosidase inhibition (IC₅₀ 0.30µM) [3] |
p-Trifluoromethylphenyl | Benzimidazole-linked | Increased lipophilicity (LogP +1.2) | ↑ GSK-3β inhibition (IC₅₀ 2.3nM) [1] |
3,4-Dimethoxyphenyl | Alkylpiperazine | Improved cationic character | ↑ Anticancer activity (HL-60 inhibition >98%) [3] |
Lipophilic substituents like phenyl or halogenated aryl groups substantially enhance membrane permeability and intracellular accumulation. For instance, 2,5-diaryl derivatives with p-chloro or p-nitro groups exhibit 4–8-fold greater antibacterial potency against Escherichia coli compared to unsubstituted analogs due to improved penetration through the gram-negative outer membrane [4] [10]. Conversely, polar groups such as pyridyl or morpholinyl improve aqueous solubility and influence pharmacokinetic behavior; 5-(4-pyridyl) analogs demonstrate 3-fold higher oral bioavailability in rodent models than phenyl-substituted counterparts [2].
Ortho-substitutions on aryl rings induce steric constraints that profoundly affect binding. In Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitors, ortho-fluorine on the C2-phenyl ring improved inhibitory activity (IC₅₀ 2.73µM for compound 6l) by inducing a bioactive conformation through restricted rotation [8]. Similarly, heteroaromatic substitutions (e.g., benzimidazole, benzothiophene) expand interaction networks. Hybrid derivatives like 6-(5-(3-(trifluoromethyl)benzylthio)-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)-1H-benzo[d]imidazole achieve nanomolar GSK-3β inhibition (IC₅₀ 2.3nM) via simultaneous hydrophobic contact and hydrogen bonding in the ATP-binding pocket [1].
The therapeutic application of 1,3,4-oxadiazoles evolved from early synthetic methodologies to targeted drug design. Initial syntheses relied on harsh cyclodehydration conditions:
Table 3: Milestones in 1,3,4-Oxadiazole Drug Development
Era | Key Advancement | Representative Drug/Compound | Therapeutic Application |
---|---|---|---|
1960s | Nitrofuran-derived oxadiazoles | Furamizole | Antibacterial [10] |
1990s | Vasodilating oxadiazoles | Nesapidil | Antiarrhythmic [10] |
2000s | Integrase inhibitors | Raltegravir (FDA-approved 2007) | Antiretroviral [1] [7] |
2010s | Endothelin receptor antagonists | Zibotentan (Phase III) | Anticancer [1] [6] |
2020s | Broad-spectrum antiparasitic agents | Compound 24 | Anti-trypanosomal [7] |
The scaffold entered mainstream pharmacology with Furamizole, a nitrofuran-derived antibacterial developed in the 1960s. The 1990s saw vasodilatory applications with Nesapidil, leveraging the oxadiazole's ability to mimic carboxylate groups in cardiovascular targets. A breakthrough occurred in 2007 with Raltegravir—an HIV integrase inhibitor where the oxadiazole serves as a critical metal-chelating motif. Contemporary research focuses on multitargeting agents, exemplified by compound 24 (2024), a pan-active antiparasitic showing low-micromolar IC₅₀ against Trypanosoma brucei, Leishmania spp., and nanomolar activity against Plasmodium falciparum [7]. Structure-activity relationship refinements now prioritize balanced properties: Zibotentan incorporates a 1,3,4-oxadiazole with sulfonamide and methoxyphenyl groups to optimize endothelin receptor binding while maintaining acceptable solubility (LogD 2.1) [6] [10].
Rational design has progressively exploited the oxadiazole's bioisosteric versatility. Early analogs focused on ester replacements (e.g., antihypertensive Tiodazosin), while modern derivatives like EGFR inhibitor compound 4 exploit the ring as a rigid connector between hydrophobic and hydrophilic domains, achieving IC₅₀ values of 0.41µM against kinase domains [3]. This evolution underscores the scaffold's adaptability to diverse target landscapes through strategic substitution.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1